Ethanone,1-(4-ethynylcyclohexyl)-
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Overview
Description
Ethanone,1-(4-ethynylcyclohexyl)-, also known by its CAS number 503175-43-7, is an organic compound with the molecular formula C10H14O. This compound is characterized by the presence of an ethynyl group attached to a cyclohexyl ring, which is further connected to an ethanone group. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(4-ethynylcyclohexyl)- typically involves the reaction of 4-ethynylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the acetylation of the hydroxyl group, resulting in the formation of the ethanone derivative.
Industrial Production Methods
Industrial production of Ethanone,1-(4-ethynylcyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using distillation and recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(4-ethynylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethanone,1-(4-ethynylcyclohexyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,1-(4-ethynylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone,1-(4-cyclohexylphenyl)-
- Ethanone,1-(4-ethylphenyl)-
- Ethanone,1-(4-ethoxyphenyl)-
Comparison
Ethanone,1-(4-ethynylcyclohexyl)- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and properties
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(4-ethynylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,9-10H,4-7H2,2H3 |
InChI Key |
LJMJVQQGVPHFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(CC1)C#C |
Origin of Product |
United States |
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